molecular formula C22H20Cl2N2O3 B2560156 N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide CAS No. 355406-74-5

N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide

Cat. No. B2560156
CAS RN: 355406-74-5
M. Wt: 431.31
InChI Key: ZEDYFHBDEVGHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide is a useful research compound. Its molecular formula is C22H20Cl2N2O3 and its molecular weight is 431.31. The purity is usually 95%.
BenchChem offers high-quality N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of Related Compounds

Research has focused on the design and synthesis of related acetamide derivatives for potential therapeutic and biological applications. For example, studies on derivatives like N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide showcase the process of designing molecules with potential bioactivity, emphasizing the importance of structural modifications to achieve desired properties (Yang Jing, 2010).

Molecular Interactions and Stability

Investigations into molecular interactions, such as hydrogen bonding, stacking, and halogen bonding, are crucial for understanding the stability and behavior of chemical compounds. Studies on compounds like N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide provide insights into the noncovalent interactions that stabilize molecular structures, which could be relevant for the development of new materials or drugs (M. Gouda et al., 2022).

Biological Applications

Several studies have explored the biological activities of related acetamide compounds, including their potential as antimicrobials or for drug synthesis. For instance, the regioselective preparation of drug metabolites like 5-hydroxypropranolol and 4'-hydroxydiclofenac using fungal peroxygenases demonstrates the applicability of related chemical structures in producing human drug metabolites with high isomeric purity (M. Kinne et al., 2009).

Fluorescence and Sensing Applications

The derivatization of amino acids with compounds structurally related to N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide has been investigated for fluorescence applications. These studies underline the potential of such compounds in developing fluorescent probes or reagents for biological assays (V. Frade et al., 2007).

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3/c1-12(2)25-19-20(22(29)16-7-5-4-6-15(16)21(19)28)26(13(3)27)11-14-8-9-17(23)18(24)10-14/h4-10,12,25H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDYFHBDEVGHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)N(CC3=CC(=C(C=C3)Cl)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide

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